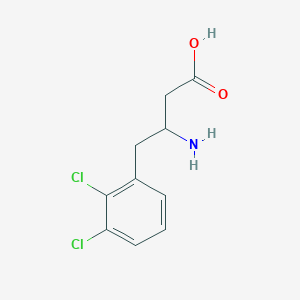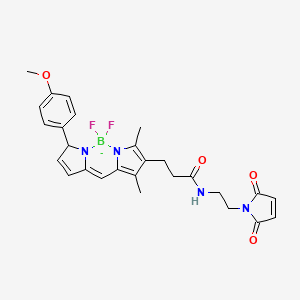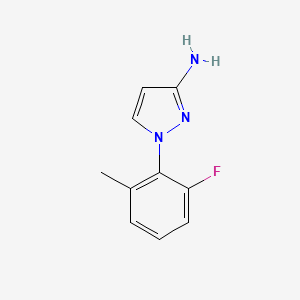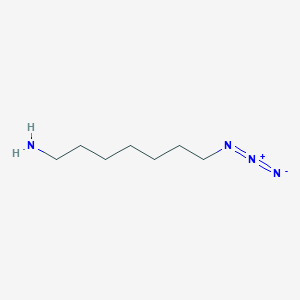![molecular formula C18H17BrN4O B12281291 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミドは、臭素原子、ピラゾール環、ピリジンカルボキサミド基を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
5-ブロモ-N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミドの合成は、通常、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンとの反応によって合成することができます。
カップリング反応: 次に、ピラゾール誘導体を、パラジウム触媒を用いたクロスカップリング反応によってフェニルエチル基とカップリングさせます。
カルボキサミド基の形成: 最後のステップでは、適切なアミンとの反応によって、ピリジン誘導体のカルボキサミド基が形成されます。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器の使用や、高度な精製技術の導入などが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環において、酸化反応を起こす可能性があります。
還元: カルボキサミド基で還元反応が起こる可能性があります。
置換: 臭素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主要な生成物
酸化: 酸化によって、ピラゾールN-オキシドが生成される可能性があります。
還元: 還元によって、アミンやアルコールが生成される可能性があります。
置換: 置換反応によって、使用した求核剤に応じて、さまざまな誘導体が生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The pyrazole derivative is then coupled with a phenyl ethyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
5-ブロモ-N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミドは、科学研究においていくつかの応用があります。
医薬品化学: ユニークな構造的特徴により、治療薬としての可能性が研究されています。
生物学研究: この化合物は、酵素阻害や受容体結合に関する研究に使用されています。
工業的応用: より複雑な分子の合成の中間体として使用することができます。
作用機序
5-ブロモ-N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピラゾール環と臭素原子は、これらの標的への結合に重要な役割を果たし、生物学的経路の調節につながります。
類似化合物の比較
類似化合物
5-ブロモ-N-{2-[4-(1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミド: ピラゾール環にメチル基がありません。
N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミド: 臭素原子がありません。
独自性
ピラゾール環に臭素原子とメチル基の両方が存在することで、5-ブロモ-N-{2-[4-(1-メチル-1H-ピラゾール-4-イル)フェニル]エチル}ピリジン-3-カルボキサミドは独自性を持ちます。これらの構造的特徴は、その独特の化学反応性と潜在的な生物学的活性に貢献しています。
類似化合物との比較
Similar Compounds
5-bromo-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the methyl group on the pyrazole ring makes 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C18H17BrN4O |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
5-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O/c1-23-12-16(10-22-23)14-4-2-13(3-5-14)6-7-21-18(24)15-8-17(19)11-20-9-15/h2-5,8-12H,6-7H2,1H3,(H,21,24) |
InChIキー |
BCQPZEUZVJJMKY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)




![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)




